molecular formula C7H11BrO B13506472 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane

1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane

Cat. No.: B13506472
M. Wt: 191.07 g/mol
InChI Key: JJFYIFMYZYEVHL-UHFFFAOYSA-N
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Description

1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is an organic compound with the molecular formula C_7H_11BrO It is a cyclopropane derivative where a bromine atom and a prop-2-en-1-yloxy group are attached to the same carbon atom

Preparation Methods

The synthesis of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropane derivatives and allyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be compared with similar compounds such as:

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromo-1-(prop-2-enoxymethyl)cyclopropane

InChI

InChI=1S/C7H11BrO/c1-2-5-9-6-7(8)3-4-7/h2H,1,3-6H2

InChI Key

JJFYIFMYZYEVHL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1(CC1)Br

Origin of Product

United States

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